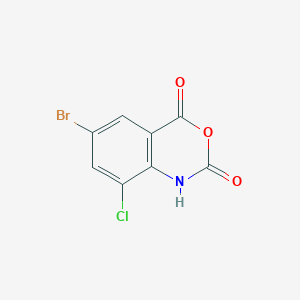

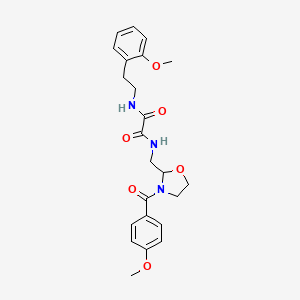

![molecular formula C16H11N3O3 B2882689 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one CAS No. 831188-57-9](/img/structure/B2882689.png)

3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Applications De Recherche Scientifique

Antibacterial Activity

This compound has been synthesized and evaluated for its potential as an antibacterial agent. It has shown promising results against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus . The structure-activity relationship studies suggest that certain derivatives of this compound exhibit good antibacterial properties, making it a candidate for further development as an antibacterial drug .

Antifungal Efficacy

In addition to its antibacterial properties, this compound has also been tested for antifungal activity. It has demonstrated effectiveness against fungal species like Candida albicans , which is known to cause infections in humans . This opens up possibilities for its use in treating fungal infections.

Nematicidal Properties

The nematicidal activities of this compound have been screened, and some derivatives have been found to be potential nematicidal agents . This application is particularly relevant in agriculture, where nematodes can cause significant crop damage.

Anticancer Potential

Research has indicated that derivatives of this compound have inhibitory effects against certain cancer cell lines. Specifically, it has shown robust inhibitory effects against the EGFR wild-type enzyme , which is implicated in various forms of cancer . This suggests its potential use in cancer therapy, particularly in targeting EGFR-related pathways.

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibitantibacterial and antifungal activity , suggesting that their targets may be enzymes or proteins essential to these organisms.

Mode of Action

It’s known that similar compounds have shown inhibitory effects against theEGFR wild-type enzyme , which could suggest a similar mechanism of action for this compound.

Biochemical Pathways

The compound may affect the EGFR pathway , as suggested by the inhibitory effect of similar compounds on the EGFR enzyme . This pathway is crucial in cell growth and proliferation, and its inhibition can lead to the suppression of these processes.

Pharmacokinetics

The synthesis and characterization of similar compounds have been reported , which could provide insights into their pharmacokinetic properties.

Result of Action

The compound’s action results in the inhibition of growth in certain bacteria and fungi . Additionally, similar compounds have demonstrated significant anticancer activity , suggesting potential cytotoxic effects of this compound.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s activity might be affected by the presence of different carbon sources . Additionally, the compound’s stability could be influenced by its crystal structure .

Propriétés

IUPAC Name |

3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-16-19(12-8-4-5-9-13(12)21-16)10-14-17-18-15(22-14)11-6-2-1-3-7-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREMSAFNVUUPBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2882608.png)

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide](/img/structure/B2882611.png)

![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882617.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2882621.png)

![N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]but-2-ynamide](/img/structure/B2882629.png)